3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2,6-Difluorophenyl)bicyclo[111]pentane-1-carboxylic acid is a compound that belongs to the class of bicyclo[111]pentanes These compounds are characterized by their unique three-dimensional structure, which imparts distinct physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the bicyclo[1.1.1]pentane core. This can be achieved through various methods, including the photochemical cycloaddition of suitable precursors.
Functional Group Introduction: The difluorophenyl group is introduced via a metal-free homolytic aromatic alkylation protocol. This involves the reaction of a suitable difluorophenyl precursor with the bicyclo[1.1.1]pentane core under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve scaling up the above synthetic routes with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products:
Oxidation: Formation of difluorophenyl ketones or carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
- 3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- 3-Fluorobicyclo[1.1.1]pentylglycine
Uniqueness: 3-(2,6-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold in drug design and other applications where specific molecular interactions are crucial.
Properties
IUPAC Name |
3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2O2/c13-7-2-1-3-8(14)9(7)11-4-12(5-11,6-11)10(15)16/h1-3H,4-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQPDMCJVPOULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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